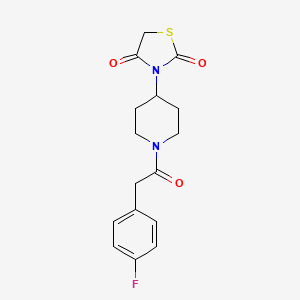

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2O3S/c17-12-3-1-11(2-4-12)9-14(20)18-7-5-13(6-8-18)19-15(21)10-23-16(19)22/h1-4,13H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANRGMBVXFDCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

Acylation: The piperidine intermediate is then acylated with 4-fluorophenylacetyl chloride under basic conditions to form the 4-fluorophenylacetyl piperidine derivative.

Thiazolidine-2,4-dione Formation: The final step involves the reaction of the acylated piperidine with thiazolidine-2,4-dione under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an important building block in the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.

Biology

- Biological Activity : Research indicates that 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains.

- Anticancer Potential : The compound has been evaluated for its ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.

Medicine

- Therapeutic Agent : Ongoing research aims to explore its potential as a therapeutic agent for conditions such as diabetes and cancer. The thiazolidine structure is particularly relevant in the context of metabolic diseases.

Industry

- Material Development : The compound may be utilized in the development of new materials or as a precursor in pharmaceutical synthesis, enhancing the production of drugs with improved efficacy and safety profiles.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and metabolic pathways.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various thiazolidinediones, this compound demonstrated significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the inhibition of key enzymes involved in cell cycle regulation.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum efficacy, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Substituent Variations on the Thiazolidine-2,4-dione Core

- (Z)-5-(4- or 3-Substituted Benzylidene)-3-(2-(4-Nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione (5a–k): These analogues () feature a benzylidene group at the 5-position and a 4-nitrophenyl-oxoethyl substituent at the 3-position. These compounds demonstrated aldose reductase inhibitory activity (IC₅₀ values: 0.5–5.2 µM), suggesting that the 3-substituent plays a critical role in enzyme binding .

Piperidine-Modified Analogues

(Z)-5-([3-{4-(4-Methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21440) :

This compound () replaces the piperidine ring with a methylpiperazine-linked imidazopyridazine system. The bulkier substituent confers potent Pan-Pim kinase inhibition (IC₅₀: <10 nM) but may limit blood-brain barrier penetration compared to the target compound’s simpler piperidine-acetyl group .- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione: The diisopropylaminoethyl chain () introduces basicity and hydrogen-bonding capacity, differing from the acetylated piperidine in the target compound. This structural variation correlates with altered π-π interactions in crystallographic studies, suggesting divergent binding modes .

Pharmacological and Physicochemical Properties

| Compound | Target Activity | Melting Point (°C) | LogP (Predicted) | Key Structural Feature |

|---|---|---|---|---|

| Target Compound | PPARγ modulation (hypothesized) | Not reported | 2.8 | 4-Fluorophenylacetyl-piperidine |

| (Z)-5-(4-Nitrobenzylidene)-TZD (5a) | Aldose reductase inhibition | 180–185 | 3.1 | 4-Nitrophenyl-oxoethyl |

| YPC-21440 | Pan-Pim kinase inhibition | 83–85 | 4.2 | Imidazopyridazine-methylpiperazine |

| 3-(2-Diisopropylaminoethyl)-TZD | Antimicrobial activity | 147–149 | 2.5 | Diisopropylaminoethyl chain |

Key Observations:

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to nitro-substituted analogues (e.g., 5a), which are prone to reduction in vivo .

- Piperidine vs.

- Solubility: The target compound’s predicted LogP (2.8) suggests moderate lipophilicity, intermediate between the hydrophilic diisopropylaminoethyl derivative (LogP 2.5) and the highly lipophilic YPC-21440 (LogP 4.2) .

Research Findings and Implications

- The 4-fluorophenyl group may enhance selectivity for fluorine-sensitive targets .

- Metabolic Stability: Fluorine substitution typically reduces cytochrome P450-mediated oxidation, suggesting improved pharmacokinetics compared to non-fluorinated TZDs .

- Toxicity : Piperidine-containing compounds (e.g., YPC-21440) show low cytotoxicity in vitro (IC₅₀ > 50 µM), but the acetyl group in the target compound may introduce new metabolic pathways requiring further study .

Biological Activity

3-(1-(2-(4-Fluorophenyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features allow for diverse biological activities, making it a subject of interest in pharmacological research. This article reviews its biological activity, including anticancer, antimicrobial, and metabolic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidine-2,4-dione core linked to a piperidine ring substituted with a 4-fluorophenyl group. Its molecular formula is , and it has a molecular weight of 334.38 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and metabolic pathways.

- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways, influencing processes such as apoptosis and inflammation.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazolidine derivatives. For instance:

- A study demonstrated that thiazolidine derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like irinotecan .

Antimicrobial Activity

Research indicates that thiazolidine derivatives possess antimicrobial properties:

- In vitro studies revealed that certain derivatives showed significant inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The minimum inhibitory concentration (MIC) values ranged from 0.3 to 8.5 µM for Gram-negative strains .

Metabolic Effects

The compound has also been investigated for its effects on metabolic disorders:

- In animal models of insulin resistance, thiazolidine derivatives improved glucose uptake and reduced hyperglycemia and hyperinsulinemia . These findings suggest potential applications in treating type 2 diabetes.

Case Studies

- Study on Anticancer Activity : A recent investigation assessed the anticancer effects of various thiazolidinones, including our target compound, against human cancer cell lines using the sulforhodamine B assay. Results indicated that compounds with specific substitutions on the thiazolidine ring exhibited enhanced cytotoxicity compared to traditional agents .

- Antimicrobial Evaluation : Another study focused on the antibacterial activity of synthesized thiazolidinones against clinical isolates of bacteria, demonstrating that certain modifications could significantly increase potency against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.